molecular formula C14H17N5OS B7534667 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one

Katalognummer B7534667
Molekulargewicht: 303.39 g/mol
InChI-Schlüssel: OFYASXXPNFERSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. TAK-659 has been found to have inhibitory effects on various enzymes and signaling pathways, making it a promising candidate for the treatment of several diseases.

Wirkmechanismus

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one exerts its inhibitory effects by binding to the active site of BTK, ITK, and JAK3, thereby preventing their activation. This, in turn, leads to the inhibition of downstream signaling pathways and the suppression of cell proliferation and survival.
Biochemical and physiological effects:
1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been found to have significant biochemical and physiological effects in preclinical studies. In cancer cells, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been shown to induce apoptosis and inhibit cell proliferation. In autoimmune diseases, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been found to suppress the production of pro-inflammatory cytokines and reduce the activation of immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has several advantages for use in lab experiments. It has a high degree of selectivity for its target enzymes, making it a useful tool for studying their function. Additionally, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has some limitations, including its potential toxicity and off-target effects, which must be carefully considered when designing experiments.

Zukünftige Richtungen

There are several future directions for the study of 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one. One area of research is the development of more potent and selective inhibitors that can target specific isoforms of BTK, ITK, and JAK3. Another area of research is the investigation of 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Finally, the clinical development of 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one for the treatment of cancer and autoimmune diseases is an important future direction, which will require further preclinical and clinical studies.

Synthesemethoden

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one can be synthesized through a multistep process that involves the coupling of various organic compounds. The synthesis of 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been optimized over the years, resulting in a more efficient and cost-effective process.

Wissenschaftliche Forschungsanwendungen

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. In preclinical studies, 1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one has been found to have inhibitory effects on various enzymes and signaling pathways, including BTK, ITK, and JAK3. These pathways are known to play a crucial role in the development and progression of cancer and autoimmune diseases.

Eigenschaften

IUPAC Name

1-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c20-14-15-4-6-19(14)10-2-1-5-18(8-10)12-11-3-7-21-13(11)17-9-16-12/h3,7,9-10H,1-2,4-6,8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYASXXPNFERSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C3C=CSC3=NC=N2)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.